molecular formula C7H3FN2O2 B1331573 3-Fluoro-2-nitrobenzonitrile CAS No. 1000339-52-5

3-Fluoro-2-nitrobenzonitrile

Cat. No.: B1331573
CAS No.: 1000339-52-5
M. Wt: 166.11 g/mol
InChI Key: QKPJBJJXAQKHSR-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

3-Fluoro-2-nitrobenzonitrile is an organic compound with the chemical formula C₇H₃FN₂O₂, characterized by a benzene ring substituted with a fluorine atom and a nitro group. This compound is classified as a nitroaromatic compound, which is known for its diverse applications in pharmaceuticals and agrochemicals. The unique arrangement of functional groups in this compound may influence its biological activity, although specific data on its mechanisms remain limited.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C7H3FN2O2\text{C}_7\text{H}_3\text{F}\text{N}_2\text{O}_2

This compound features:

  • A fluorine atom at the meta position (position 3).
  • A nitro group at the ortho position (position 2).
  • A nitrile functional group .

These substitutions can significantly affect the compound's reactivity and biological interactions.

Biological Activity Overview

Despite the potential implications of its structure, comprehensive studies specifically focusing on the biological activity of this compound are scarce. However, related compounds have shown various biological activities, suggesting possible avenues for research into this specific compound.

Potential Biological Activities

  • Antimicrobial Activity : Nitroaromatic compounds are often evaluated for their antimicrobial properties. While specific studies on this compound are lacking, similar compounds have demonstrated effectiveness against various bacterial strains.
  • Antitubercular Activity : Research indicates that derivatives of nitroaromatic compounds exhibit antitubercular activity. For example, compounds like 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide have been shown to possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
  • Cytotoxicity : The cytotoxic effects of nitroaromatic compounds are also a subject of interest. While specific data on this compound is not available, related studies indicate that modifications in the nitro group can lead to varied cytotoxic profiles against cancer cell lines.

Table: Comparative Analysis of Related Nitroaromatic Compounds

Compound NameStructure FeaturesBiological ActivityMIC (μg/mL)
This compoundFluorine at position 3, nitro at position 2UnknownN/A
2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideFluorine at position 3, nitro at position 4Antitubercular4 - 64
5-Fluoro-2-nitrobenzonitrileFluorine at position 5, nitro at position 2Moderate antimicrobialN/A

Safety and Toxicity Information

Handling of this compound should be approached with caution due to its classification as a potentially hazardous material. The specific toxicological profile remains under-researched; however, general safety measures applicable to nitroaromatic compounds should be observed.

Properties

IUPAC Name

3-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJBJJXAQKHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650423
Record name 3-Fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-52-5
Record name 3-Fluoro-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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